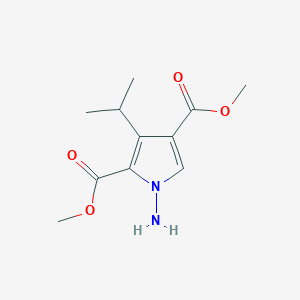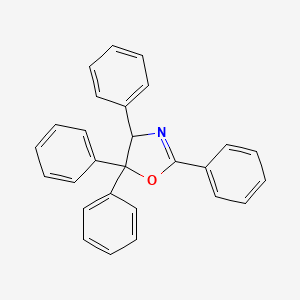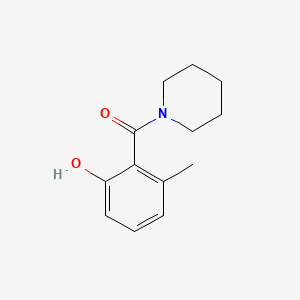
(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a hydroxy group, a methyl group, and a piperidine ring attached to a methanone group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-hydroxy-6-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mechanism involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-methylbenzaldehyde or 2-hydroxy-6-methylbenzoic acid.
Reduction: Formation of (2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanol.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxy-6-methylphenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring enhances its stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(2-hydroxy-6-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H17NO2/c1-10-6-5-7-11(15)12(10)13(16)14-8-3-2-4-9-14/h5-7,15H,2-4,8-9H2,1H3 |
Clave InChI |
WEBJLXJMJMXWDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)C(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


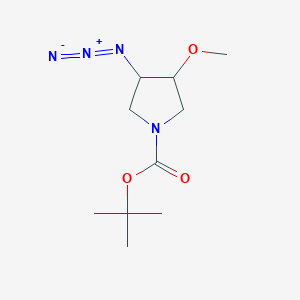
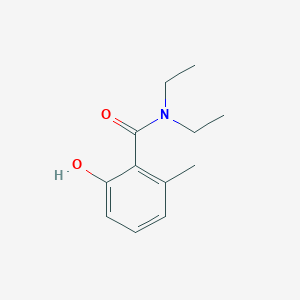
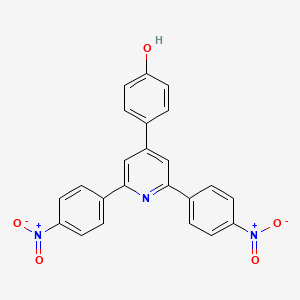
![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)
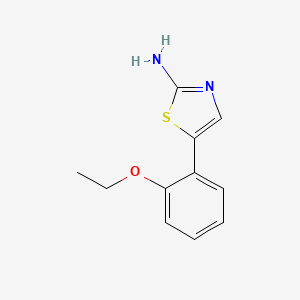
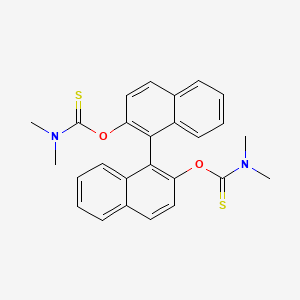
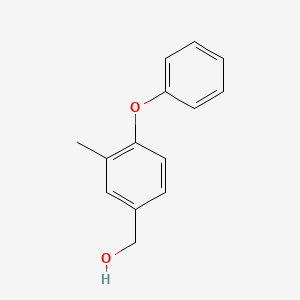

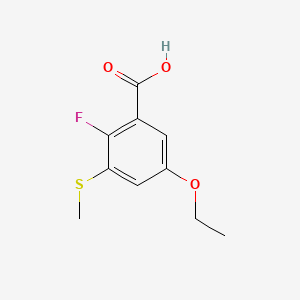
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
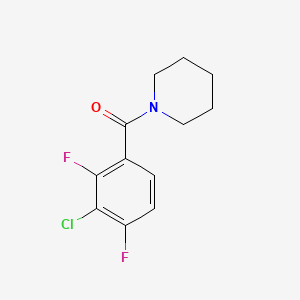
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
